Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a furan ring and a dihydropyridine moiety, which contribute to its potential biological activities. This compound is synthesized through multi-step organic reactions and is of interest in various scientific fields, including medicinal chemistry and material science.
This compound can be classified as a pyridine derivative due to the presence of the dihydropyridine structure. It is often synthesized from furan derivatives and dihydropyridine precursors, making it relevant in the study of heterocyclic chemistry. The compound's molecular formula is C12H11NO4, and its molecular weight is 233.22 g/mol.
The synthesis of Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate typically involves several steps:
The molecular structure of Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can be represented by the following data:
| Property | Value |
|---|---|
| Molecular Formula | C12H11NO4 |
| Molecular Weight | 233.22 g/mol |
| IUPAC Name | Methyl 2-[4-(furan-2-yl)-2-oxopyridin-1-yl]acetate |
| InChI Key | OZVSNYCHHLNSQX-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CN1C=CC(=CC1=O)C2=CC=CO2 |
The structure consists of a furan ring attached to a dihydropyridine core, which is further substituted with a methyl acetate group.
Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate can participate in various chemical reactions:
Reagents used in these reactions include:
The mechanism of action for Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate involves its interaction with biological targets:
The physical properties of Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Typically appears as a crystalline solid |
Chemical properties include stability under standard conditions but may vary under different reaction environments due to functional groups present.
Methyl 2-[4-(furan-2-yl)-2-oxo-1,2-dihydropyridin-1-yl]acetate has several notable applications:
This compound's unique structure and potential bioactivity make it an interesting subject for further research in medicinal chemistry and related fields.
CAS No.: 1319-31-9
CAS No.: 81678-18-4
CAS No.: 133798-12-6
CAS No.: 197787-20-5